Product packaging for Hydroxy Cerivastatin-d3 Sodium Salt(Cat. No.:)

Hydroxy Cerivastatin-d3 Sodium Salt

Cat. No.: B1151920
M. Wt: 500.55
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Cerivastatin-d3 Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₆H₃₀D₃FNNaO₆ and its molecular weight is 500.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₆H₃₀D₃FNNaO₆ B1151920 Hydroxy Cerivastatin-d3 Sodium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C₂₆H₃₀D₃FNNaO₆

Molecular Weight

500.55

Synonyms

(3R,5S,6E)-7-[4-(4-Fluorophenyl)-6-[(1S)-2-hydroxy-1-methylethyl]-5-[(methoxy-d3)-methyl]-2-(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;  M-23 Metabolite-d3; 

Origin of Product

United States

Contextual Overview of Cerivastatin Metabolic Pathways and Metabolite Formation

Cerivastatin (B1668405), a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, undergoes extensive metabolism in the body. mdpi.comnih.gov This metabolic conversion is crucial as it dictates the drug's efficacy, duration of action, and potential for drug-drug interactions. The primary routes of cerivastatin metabolism involve oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govbibalex.org

Two major metabolic pathways are of particular importance:

Demethylation: The removal of a methyl group from the benzylic methyl ether moiety of cerivastatin, leading to the formation of the M-1 metabolite. This reaction is catalyzed by both CYP2C8 and CYP3A4 enzymes. nih.govnih.gov

Hydroxylation: The addition of a hydroxyl group to one of the methyl groups of the 6-isopropyl substituent. This stereoselective reaction, primarily catalyzed by CYP2C8, results in the formation of the M-23 metabolite, also known as hydroxy cerivastatin. nih.govnih.gov

Fundamental Principles of Isotopic Labeling in Pharmaceutical Research

Isotopic labeling is a powerful technique that involves the incorporation of isotopes, which are atoms of the same element with different numbers of neutrons, into a molecule of interest. musechem.com This technique allows researchers to trace the fate of a drug within a biological system without significantly altering its chemical and physical properties. musechem.comsymeres.com Both stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)) and radioactive isotopes (e.g., tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C)) are utilized in pharmaceutical research. musechem.comchemicalsknowledgehub.com

The core principle of isotopic labeling lies in the ability to differentiate the labeled molecule from its unlabeled counterpart using sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org This differentiation is fundamental to a wide range of studies, including:

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Tracking the journey of a drug and its metabolites through the body. musechem.comchemicalsknowledgehub.com

Bioavailability Studies: Determining the fraction of an administered dose that reaches systemic circulation. nih.gov

Metabolite Identification: Elucidating the structures of metabolic byproducts. acs.org

Reaction Mechanism Studies: Investigating the intricate steps of chemical and enzymatic reactions. nih.govias.ac.in

By introducing a "tag" at the atomic level, isotopic labeling provides unparalleled insights into the dynamic processes that govern a drug's behavior in a living organism. youtube.com

Role of Deuterated Analogues in Quantitative Bioanalysis and Mechanistic Studies

Among the stable isotopes, deuterium (B1214612) (a heavy isotope of hydrogen) is frequently used to create deuterated analogues of drugs and their metabolites. aptochem.comclearsynth.com These deuterated compounds serve as ideal internal standards in quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS). aptochem.comscispace.com

The primary advantage of using a deuterated internal standard is its near-identical chemical and physical properties to the analyte being measured. wuxiapptec.com This ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com This co-elution and similar ionization response allow for the correction of variability that can occur during the analytical process, leading to highly accurate and precise quantification of the target compound in complex biological matrices like plasma or urine. clearsynth.comresearchgate.net

In mechanistic studies, the substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). symeres.com This effect, where the rate of a reaction is altered due to the heavier mass of deuterium, can provide valuable information about the rate-limiting steps and transition states of enzymatic reactions. symeres.comnih.gov By strategically placing deuterium atoms on a molecule, researchers can probe the mechanisms of metabolic pathways. acs.org

However, it's important to note that in some cases, deuterated standards can exhibit slight differences in retention times or recoveries compared to the analyte, which needs to be considered during method development. scispace.comresearchgate.net

Significance of Hydroxy Cerivastatin D3 Sodium Salt As a Research Standard and Probe

Chemical Synthesis Pathways and Strategies for Deuterium Incorporation

The synthesis of this compound is a complex process that involves the initial synthesis of the core molecular structure followed by the specific incorporation of deuterium atoms. The hydroxylation of the parent compound, Cerivastatin, is known to occur at the 6'-isopropyl substituent, leading to the formation of the M-23 metabolite. nih.govnih.gov The synthesis of the deuterated analogue would likely follow a multi-step pathway, culminating in the introduction of the deuterium label.

The strategic placement of deuterium atoms within the Hydroxy Cerivastatin molecule is crucial. Given that Cerivastatin contains a pyridine (B92270) ring, methods for the site-specific deuteration of such heterocyclic systems are of high relevance. nih.govresearchgate.netrsc.orgresearchgate.netrsc.org A plausible synthetic strategy would involve the preparation of a suitable precursor to the hydroxylated side-chain of Cerivastatin, followed by a coupling reaction with a pre-deuterated pyridine core.

Alternatively, late-stage deuteration strategies could be employed. x-chemrx.com For instance, employing a suitable catalyst, such as a palladium-based system, could facilitate a hydrogen-deuterium exchange on the pyridine ring of a fully formed, non-deuterated Hydroxy Cerivastatin molecule. x-chemrx.com Electrochemical methods also present a viable option for the C4-selective deuteration of pyridine derivatives, offering a high degree of control over the position of the deuterium label. nih.govresearchgate.net

A hypothetical, yet chemically sound, synthetic approach could involve:

Synthesis of a deuterated pyridine precursor: This would likely involve the deuteration of a functionalized pyridine derivative that can later be elaborated into the full Cerivastatin structure.

Construction of the hydroxylated side-chain: The dihydroxy heptenoate side-chain, a hallmark of statins, would be synthesized separately.

Coupling and final modifications: The deuterated pyridine core and the side-chain would be coupled, followed by any necessary functional group manipulations and finally salt formation to yield this compound.

The efficiency of the deuterium incorporation is a critical parameter in the synthesis of isotopically labeled compounds. The optimization of reaction conditions, such as temperature, reaction time, and the choice of deuterium source (e.g., D₂O, deuterated solvents), is paramount to achieving high isotopic enrichment and chemical yield. acs.org The selection of the catalyst and reaction conditions in late-stage deuteration, for example, would be fine-tuned to maximize the incorporation of deuterium at the desired position while minimizing side reactions. x-chemrx.com

Reaction ParameterObjectivePotential Methods
Reaction Time Maximize deuterium incorporation without product degradation.Time-course analysis of the reaction mixture via LC-MS.
Temperature Provide sufficient energy for the H-D exchange while maintaining compound stability.Stepwise increase in temperature with monitoring of isotopic enrichment.
Deuterium Source Ensure an efficient and cost-effective supply of deuterium.Use of D₂O, deuterated solvents (e.g., DMSO-d6), or D₂ gas. rsc.orgresearchgate.netrsc.org
Catalyst Achieve high regioselectivity and efficiency in the deuteration step.Screening of various transition metal catalysts (e.g., Pd, Rh) or base catalysts. rsc.orgrsc.orgx-chemrx.com

This table represents a hypothetical optimization strategy for the deuteration of a Cerivastatin precursor.

Following the synthesis, the purification of this compound is essential to remove any unreacted starting materials, non-deuterated analogues, and other impurities. moravek.com High-Performance Liquid Chromatography (HPLC) is a primary technique for the purification of such complex organic molecules. nih.govmoravek.com The choice of the stationary phase (e.g., C18) and the mobile phase composition would be optimized to achieve a high degree of separation. researchgate.net Crystallization could also be employed as a final purification step to obtain the compound in a highly pure, solid form. moravek.com

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment

The confirmation of the structure and the assessment of the purity of this compound rely on a combination of powerful analytical techniques.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and confirming the successful incorporation of deuterium. researchgate.netscirp.org The high mass accuracy of HRMS allows for the differentiation between the deuterated compound and its non-deuterated counterpart based on their precise mass-to-charge ratios. researchgate.net

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. scirp.orgscirp.orgresearchgate.net The fragmentation pattern of this compound would be compared to that of its non-deuterated analogue. A shift in the mass of fragments containing the deuterated portion of the molecule would definitively confirm the site of deuterium incorporation. For instance, fragmentation of the pyridine ring would yield ions with a mass increment corresponding to the number of incorporated deuterium atoms. The major fragmentation pathways for statins typically involve the loss of the side-chain and dehydration. researchgate.net

Analytical TechniqueInformation ObtainedExpected Outcome for this compound
HRMS (Full Scan) Accurate mass and elemental composition.A molecular ion peak corresponding to the exact mass of C₂₆H₃₀D₃FNNaO₅.
MS/MS Structural information from fragmentation patterns.Fragment ions containing the deuterated pyridine ring will show a mass shift of +3 Da compared to the non-deuterated analogue.

This table outlines the expected outcomes from the mass spectrometric analysis of this compound.

¹H NMR (Proton NMR): The absence or significant reduction in the intensity of the signal corresponding to the proton at the deuterated position would provide direct evidence of successful labeling. The integration of the remaining proton signals would be consistent with the structure of Hydroxy Cerivastatin.

¹³C NMR (Carbon NMR): The carbon spectrum would confirm the presence of all carbon atoms in the molecule. The signal for the carbon atom bonded to deuterium may appear as a multiplet due to C-D coupling and could show a slight upfield shift.

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the position of the deuterium atom, providing unambiguous proof of its location.

¹⁹F NMR (Fluorine NMR): As Cerivastatin contains a fluorine atom, ¹⁹F NMR would be used to confirm the integrity of the fluorophenyl group.

¹⁵N NMR (Nitrogen NMR): While less common, ¹⁵N NMR could be used to probe the electronic environment of the nitrogen atom in the pyridine ring. wikipedia.org

The combination of these NMR techniques provides a comprehensive picture of the molecular structure, confirming both the identity of the compound and the specifics of its isotopic labeling. acs.org

Chromatographic Techniques for Chemical and Stereochemical Purity Evaluation

The chemical and stereochemical purity of this compound is paramount for its use as an internal standard in research. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the methods of choice for this evaluation. nih.gov

Chemical Purity Evaluation:

Reversed-phase HPLC is a cornerstone technique for assessing the chemical purity of statins and their metabolites. These methods are capable of separating the main compound from its impurities, which may include starting materials, by-products from the synthesis, or degradation products.

A typical HPLC method for the analysis of Cerivastatin and its metabolites would involve a C18 column and a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate) and an organic solvent (like acetonitrile). proquest.com Detection is commonly achieved using a UV detector. The purity is determined by calculating the peak area of the main compound as a percentage of the total peak area of all detected components. For enhanced sensitivity and specificity, especially at low concentrations, LC-MS/MS is employed. nih.govnih.gov This technique combines the separation power of HPLC with the precise detection and quantification capabilities of mass spectrometry.

Interactive Data Table: HPLC Conditions for Statin Analysis

ParameterConditionReference
Column Symmetry C18 (75 mm × 4.6 mm; 3.5 µm) proquest.com
Mobile Phase Ammonium acetate (B1210297) buffer (10 mM; pH 4.0) and acetonitrile (B52724) (40:60 v/v) proquest.com
Flow Rate 1 mL/min proquest.com
Detection UV at 220 nm proquest.com

Stereochemical Purity Evaluation:

Cerivastatin is a synthetic and enantiomerically pure compound. nih.govselleckchem.com This means it is produced as a single enantiomer. The stereochemical purity is a critical quality attribute, as different enantiomers of a chiral drug can have different pharmacological activities and toxicological profiles.

The evaluation of stereochemical purity typically involves chiral chromatography. This can be achieved using a chiral stationary phase (CSP) in HPLC that can differentiate between enantiomers. While specific methods for the chiral separation of this compound are not detailed in the available literature, the principles of chiral chromatography would apply. The goal is to demonstrate the absence of the undesired enantiomer at a specified detection limit.

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

The foundation of a reliable bioanalytical method is a well-developed LC-MS/MS assay. This involves the meticulous optimization of both the chromatographic separation and the mass spectrometric detection to ensure specificity, sensitivity, and reproducibility.

Optimization of Chromatographic Separation Parameters for this compound and Related Species

The primary goal of chromatographic separation in this context is to resolve this compound from its non-deuterated analogue, the parent drug (Cerivastatin), other metabolites, and endogenous components of the biological matrix. nih.gov This minimizes interference and ensures accurate quantification. nih.gov Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. ijcrt.orgmdpi.com

Key parameters that are optimized include:

Stationary Phase: C18 and C8 columns are frequently used for the analysis of statins and their metabolites, offering excellent hydrophobic retention and separation capabilities. ijcrt.orgmdpi.comjocpr.com

Mobile Phase: A typical mobile phase consists of an aqueous component and an organic solvent. The aqueous phase is often water with an acidic modifier like formic acid or a buffer such as ammonium formate (B1220265) or phosphate (B84403) buffer, which helps to control the ionization state of the analyte and improve peak shape. ijcrt.orgtsu.edunih.gov The organic phase is usually acetonitrile or methanol. nih.gov

Elution Mode: Gradient elution is commonly employed, where the proportion of the organic solvent is increased over the course of the analysis. mdpi.comtsu.edu This allows for the efficient elution of a wide range of compounds, from polar metabolites to the more non-polar parent drug, within a short run time. mdpi.com

Flow Rate and Column Temperature: Flow rates are typically optimized to balance analysis time with separation efficiency, often in the range of 0.4-1.0 mL/min. ijcrt.orgmdpi.com The column temperature is controlled (e.g., at 40°C) to ensure reproducible retention times and improve peak symmetry. mdpi.comtsu.edu

Table 1: Example Chromatographic Conditions for Statin Metabolite Analysis

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.7 µmProvides high-resolution separation for complex mixtures. mdpi.com
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion ESI. tsu.edu
Mobile Phase B AcetonitrileStrong organic solvent for eluting analytes from the reverse-phase column. tsu.edu
Flow Rate 0.4 mL/minBalances separation efficiency with a short analytical run time. tsu.edu
Column Temp. 40°CEnsures stable retention times and improved peak shape. tsu.edu
Injection Vol. 5 µLA small volume is sufficient for sensitive LC-MS/MS systems. tsu.edu
Gradient Start at 30% B, increase to 95% BAllows for the separation of analytes with varying polarities. mdpi.com

Mass Spectrometric Detection Parameter Tuning (e.g., Ionization Modes, Multiple Reaction Monitoring Transitions)

Mass spectrometry provides the high selectivity needed to differentiate and quantify the target analyte. For statin metabolites, electrospray ionization (ESI) is a common and effective ionization technique, typically operated in positive ion mode, which detects protonated molecules [M+H]⁺. nih.govnih.gov

The analysis is almost exclusively performed on a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM). tsu.edu This technique involves monitoring a specific precursor ion-to-product ion transition, which provides an exceptional degree of specificity and reduces chemical noise.

Optimization involves:

Analyte Infusion: A solution of Hydroxy Cerivastatin is infused directly into the mass spectrometer to find the most abundant and stable precursor ion.

Product Ion Scan: The selected precursor ion is fragmented in the collision cell, and a product ion scan is performed to identify the most intense and specific product ions.

Transition Selection: The most suitable precursor-product ion pair (MRM transition) is chosen for quantification. A second transition may be used for confirmation.

Parameter Optimization: Instrument parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) are fine-tuned for the selected transition to maximize signal intensity. tsu.edu

Table 2: Hypothetical MRM Parameters for Hydroxy Cerivastatin and its d3-Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeOptimized CE (eV)Optimized DP (V)
Hydroxy Cerivastatin476.2272.1ESI+2560
Hydroxy Cerivastatin-d3479.2275.1ESI+2560

Strategies for Mitigating Matrix Effects in Complex Biological Matrices

Biological matrices such as plasma and urine are incredibly complex, containing numerous endogenous components like phospholipids, salts, and proteins that can interfere with the analysis. nih.govmedipharmsai.com This interference, known as the matrix effect, can cause ion suppression or enhancement, leading to poor accuracy and precision. eijppr.comnih.gov

Several strategies are employed to combat matrix effects:

Effective Sample Preparation: The goal is to remove as many interfering components as possible while efficiently recovering the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov While PPT is fast, LLE and SPE are generally considered "cleaner" extraction methods. nih.gov

Chromatographic Separation: Optimizing the LC method to achieve chromatographic separation between the analyte and co-eluting matrix components is a critical step. nih.gov For example, diverting the early-eluting, highly polar components (like salts) to waste can prevent them from entering the mass spectrometer.

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective strategy for compensating for matrix effects. medipharmsai.com A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the preparation process. Since the SIL-IS and the analyte co-elute and experience the same ionization suppression or enhancement, the ratio of their peak areas remains constant. nih.gov This allows for accurate quantification even when the absolute signal intensity varies. nih.gov

Rigorous Bioanalytical Method Validation in Research Samples

Once the LC-MS/MS assay is developed, it must undergo rigorous validation to ensure it is reliable for its intended purpose, following guidelines from regulatory bodies like the FDA. fda.gov This process demonstrates that the method is accurate, precise, and reproducible.

Assessment of Linearity and Calibration Curve Performance Across Relevant Concentration Ranges

Linearity demonstrates the direct proportionality between the concentration of the analyte and the instrument's response over a specified range. A calibration curve is generated by analyzing a set of calibration standards prepared at several different concentrations in the same biological matrix as the study samples. nih.gov

The performance of the curve is evaluated by:

Correlation Coefficient (r) or Coefficient of Determination (r²): The r² value should ideally be greater than 0.99, indicating a strong linear relationship. nih.gov

Back-Calculation of Standards: The concentrations of the calibration standards are back-calculated from the regression equation. The calculated concentration for each standard should be within ±15% of its nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Table 3: Representative Calibration Curve Data

Nominal Conc. (ng/mL)Analyte/IS Peak Area RatioCalculated Conc. (ng/mL)Accuracy (% Bias)
0.5 (LLOQ)0.0110.548.0%
1.00.0231.055.0%
5.00.1124.89-2.2%
25.00.56125.52.0%
50.01.10549.8-0.4%
100.02.230101.11.1%
200.0 (ULOQ)4.450198.5-0.75%

Evaluation of Analytical Accuracy and Precision (Intra-day and Inter-day)

Accuracy and precision are the most critical parameters of a validated method. They are assessed by analyzing Quality Control (QC) samples at multiple concentrations (typically low, medium, and high) in multiple replicates. tsu.edu

Accuracy: Refers to the closeness of the mean measured concentration to the true nominal concentration. It is expressed as the percent bias or relative error (%RE). nih.gov

Precision: Describes the degree of scatter or random error in the measurements. It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). nih.gov

These evaluations are performed both within a single analytical run (intra-day ) and across multiple runs on different days (inter-day ) to assess the method's reproducibility over time. nih.gov For the method to be considered valid, the mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ). tsu.edu

Table 4: Summary of Intra-day and Inter-day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Precision (%CV) Accuracy (%RE)
LLOQ 0.58.5%6.2%
Low QC 1.56.1%4.5%
Mid QC 30.04.2%-1.8%
High QC 150.03.8%2.3%

Determination of Analytical Sensitivity (Limit of Detection and Limit of Quantification)

The analytical sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For Hydroxy Cerivastatin and its analogs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. While specific LOD and LOQ values for this compound are not extensively published, data for the non-deuterated form, Hydroxy Cerivastatin (also known as M-23), and the parent compound, Cerivastatin, provide valuable insights.

In a study detailing the in vitro metabolism of Cerivastatin, the limit of quantitation for its metabolite M-23 (Hydroxy Cerivastatin) was reported to be 5 nM. nih.gov For the parent compound, Cerivastatin, a highly sensitive LC-MS/MS method was developed with a lower limit of quantitation (LLOQ) of 10 pg/mL in human plasma. nih.gov Given that this compound is used as an internal standard, its analytical response is designed to be comparable to the analyte of interest, suggesting that methods developed for the non-labeled compound would have similar sensitivity for the deuterated analog.

The following table summarizes typical LOQ values reported for Cerivastatin and its hydroxy metabolite, which serve as a benchmark for the expected sensitivity for this compound.

CompoundMatrixMethodLimit of Quantification (LOQ)
Hydroxy Cerivastatin (M-23)In vitro metabolism supernatantHPLC-MS5 nM
CerivastatinHuman PlasmaLC-MS/MS10 pg/mL

These values underscore the capability of modern analytical instrumentation to detect and quantify these compounds at very low concentrations, which is crucial for detailed pharmacokinetic profiling.

Investigation of Selectivity and Specificity Against Endogenous Interferences and Potential Metabolites

Selectivity and specificity are critical parameters in bioanalytical method development, ensuring that the detected signal corresponds solely to the analyte of interest, free from interference from endogenous matrix components or other related substances. In the context of this compound analysis, this involves distinguishing its signal from endogenous plasma or tissue components, as well as from the non-labeled Hydroxy Cerivastatin and other metabolites of Cerivastatin.

The primary technique to achieve high selectivity and specificity is tandem mass spectrometry (MS/MS). By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte and its stable isotope-labeled internal standard. For instance, in the analysis of Cerivastatin, the mass transition m/z 460.4 → 356.3 was used for the parent drug. nih.gov A similar specific transition would be established for this compound. The mass difference of 3 Daltons due to the deuterium atoms allows for clear differentiation from the endogenous, non-labeled Hydroxy Cerivastatin.

Furthermore, chromatographic separation, typically using reversed-phase high-performance liquid chromatography (HPLC), plays a vital role in separating the analyte from potential interferences before it reaches the mass spectrometer. The combination of chromatographic retention time and specific MRM transitions provides a high degree of confidence in the identity and quantification of the analyte. nih.gov

The specificity of an assay is also demonstrated by the absence of interfering peaks at the retention time of the analyte when analyzing blank matrix samples from multiple sources. nih.gov

Comprehensive Stability Profiling of this compound in Research Matrices

Stability studies typically evaluate the compound's integrity under the following conditions:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte concentration.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.

Long-Term Storage Stability: Evaluates the stability of the analyte in the matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended duration.

Post-Preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler before injection into the analytical instrument.

For instance, a study on another statin, simvastatin, and its hydroxy acid form in muscle tissue detailed the validation of the analytical method, which would have included such stability assessments. nih.gov The chemical structure of Hydroxy Cerivastatin, being similar to other statins, would suggest that it possesses reasonable stability under controlled laboratory conditions. The d3-label is not expected to significantly alter the chemical stability of the molecule compared to its non-deuterated counterpart.

Exploration of Complementary Analytical Techniques in Research Contexts

While LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices, other analytical techniques can offer complementary information or be employed in specific research scenarios.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility and thermal stability.

While there are no specific published GC-MS methods for this compound, GC-MS has been used for the analysis of other related compounds, such as sterols, after derivatization to their trimethylsilyl (B98337) (TMS) ethers. researchgate.netnih.gov This suggests that a similar derivatization approach could potentially be applied to Hydroxy Cerivastatin.

However, the complexity of the derivatization step and the potential for thermal degradation of the molecule in the GC inlet make LC-MS/MS a more direct and widely preferred method for this class of compounds. PubChem does list a GC-MS spectrum for the parent compound Cerivastatin, indicating its potential for analysis by this technique, likely after derivatization. nih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents.

CE has been successfully applied to the analysis of various statins, including atorvastatin. nih.govtandfonline.com These methods demonstrate the feasibility of using CE for the separation and quantification of this class of drugs. A CE method for this compound would likely involve optimizing parameters such as the background electrolyte pH and composition, applied voltage, and injection time.

Given that Hydroxy Cerivastatin possesses ionizable functional groups, it is amenable to separation by CE. This technique could serve as a valuable alternative or complementary method to LC-MS/MS, particularly for purity assessments or in research settings where different separation selectivity is desired. The development of a stability-indicating CE method for atorvastatin, which could separate the parent drug from its degradation products, highlights the potential of CE for comprehensive analytical profiling. tandfonline.com

Investigation of Cerivastatin Metabolite Identification and Profiling

The metabolic journey of cerivastatin has been meticulously mapped through a series of in vitro and in vivo studies, providing a clear picture of its biotransformation and the resulting metabolites.

In Vitro Metabolic Stability Studies in Hepatic Microsomes, Hepatocytes, and Recombinant Enzyme Systems

In vitro studies using human liver microsomes, hepatocytes, and recombinant enzyme systems have been instrumental in assessing the metabolic stability of cerivastatin. nih.govnih.gov These systems allow for the controlled investigation of metabolic pathways in a setting that mimics the human liver. Research has demonstrated that cerivastatin is metabolized at a moderate rate, with both oxidation and glucuronidation pathways contributing to its clearance. nih.gov Studies using recombinant CYP enzymes have further pinpointed the specific enzymes responsible for its oxidative metabolism. nih.gov

Elucidation of Metabolic Pathways and Formation Rates of Hydroxy Cerivastatin

The biotransformation of cerivastatin primarily follows two main oxidative pathways. nih.govnih.gov One major pathway is the hydroxylation of a methyl group on the 6-isopropyl substituent, leading to the formation of the active metabolite M-23, also known as hydroxy cerivastatin. nih.govnih.gov The other principal route involves the demethylation of the benzylic methyl ether, resulting in metabolite M-1. nih.govnih.gov A minor metabolite, M-24, is formed through a combination of both hydroxylation and demethylation. amazonaws.comnih.gov

The formation rates of these metabolites have been quantified in various in vitro systems. In human liver microsomes, the formation of hydroxy cerivastatin (M-23) and the demethylated metabolite (M-1) are roughly equivalent in importance. nih.gov

Below is an interactive data table summarizing the primary metabolites of cerivastatin.

MetaboliteFormation PathwayEnzyme(s) InvolvedPharmacological Activity
M-23 (Hydroxy Cerivastatin) HydroxylationCYP2C8Active
M-1 DemethylationCYP2C8, CYP3A4Active
M-24 Hydroxylation and DemethylationCYP2C8, CYP3A4Active

Application in Metabolite Identification and Characterization in Non-Human In Vivo Models

Preclinical studies in various animal models, including rats, mice, dogs, and minipigs, have been crucial for understanding the in vivo metabolism and toxicological profile of cerivastatin. nih.gov These studies have confirmed that the metabolic pathways observed in vitro are consistent with those occurring in vivo. The primary adverse effects noted at high doses in these animal models were related to the liver and muscle tissue, similar to other statins. nih.gov The main metabolite of cerivastatin was found to be well-tolerated systemically in all animal species tested. nih.gov

Enzyme Kinetics and Mechanistic Elucidation of Biotransformation

The enzymatic processes governing the biotransformation of cerivastatin have been a key area of investigation, revealing the contributions of different enzyme families.

Characterization of Cytochrome P450 (CYP) Enzyme Involvement (e.g., CYP2C8, CYP3A4) in Hydroxylation

The hydroxylation of cerivastatin to form hydroxy cerivastatin (M-23) is primarily catalyzed by the cytochrome P450 enzyme CYP2C8. nih.govnih.gov The demethylation pathway leading to M-1 is mediated by both CYP2C8 and CYP3A4. nih.govnih.gov It is estimated that CYP2C8 is responsible for approximately 60% of the oxidative metabolism of cerivastatin, while CYP3A4 contributes to about 40%. nih.gov This dual metabolic pathway was initially thought to make cerivastatin less susceptible to drug-drug interactions. nih.govnih.gov If one enzyme's activity is inhibited, the other can compensate for the metabolism. nih.gov

The following table details the kinetic parameters of cerivastatin metabolism by different CYP2C8 variants.

CYP2C8 VariantVmax (pmol/min/pmol CYP)Km (µM)Intrinsic Clearance (Vmax/Km)
Wild-type 10.5 ± 0.58.3 ± 1.31.3
CYP2C83 60.2 ± 3.112.1 ± 1.85.0
CYP2C84 25.3 ± 1.54.2 ± 0.96.0

Data adapted from in vitro studies with recombinant enzymes.

Contribution of Uridine Diphosphate Glucuronosyltransferases (UGTs) and Other Phase II Enzymes

In addition to the Phase I oxidative metabolism by CYP enzymes, cerivastatin also undergoes Phase II conjugation reactions, primarily through glucuronidation by Uridine Diphosphate Glucuronosyltransferases (UGTs). nih.govupol.cz This process involves the attachment of a glucuronic acid moiety to the drug, increasing its water solubility and facilitating its excretion. upol.cz However, the rate of glucuronidation of cerivastatin is significantly lower than its CYP-mediated oxidation, making it a minor clearance pathway. nih.gov

Preclinical Pharmacokinetic Study Design and Analysis in Non-Human Models

Preclinical pharmacokinetic studies are fundamental to understanding the behavior of a drug and its metabolites within a biological system. The use of animal models, such as rats and dogs, allows for the detailed characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile before human trials.

Determination of Disposition Parameters in Animal Models

The disposition of cerivastatin has been extensively studied in various animal models to elucidate its pharmacokinetic properties. Following intravenous administration of radiolabeled cerivastatin to rats, the drug demonstrated rapid and wide distribution. The parent compound is the predominant circulating entity in plasma shortly after administration, but it undergoes swift metabolism. The primary metabolic transformations involve hydroxylation and demethylation. In rats, the total radioactivity in plasma showed a biphasic decline, with an initial half-life of about 1.5 hours and a terminal half-life of approximately 20 hours. The total body clearance for cerivastatin in this model was calculated to be around 0.4 L/h/kg.

Pharmacokinetic assessments in beagle dogs also revealed rapid clearance and substantial metabolism of cerivastatin. High plasma clearance and a large volume of distribution were observed after intravenous dosing, indicating significant uptake into tissues. The elimination half-life of the parent drug was short. The metabolites identified in dogs were consistent with those found in rats, resulting from hydroxylation and demethylation pathways. For precise quantification of metabolites like hydroxy cerivastatin in these preclinical studies, a stable isotope-labeled internal standard such as this compound is essential for accurate bioanalysis.

Table 1: Pharmacokinetic Parameters of Cerivastatin in Animal Models This table is interactive. You can sort and filter the data.

Parameter Rat Dog
Clearance (CL) ~0.4 L/h/kg High
Volume of Distribution (Vd) Large Large

| Elimination Half-life (t1/2) | Biphasic: ~1.5 h (initial), ~20 h (terminal) | Short |

Assessment of Tissue Distribution and Excretion Pathways of Metabolites

Investigations using radiolabeled cerivastatin have been critical in mapping the tissue distribution and elimination routes of its metabolites. In rats, radioactivity was broadly distributed post-administration, with the liver, the principal site of metabolism, showing the highest concentrations. The gastrointestinal tract also exhibited high levels of radioactivity, which aligns with excretion data. Lower concentrations were measured in tissues such as the kidneys, adrenal glands, and fat. Notably, radioactivity in the central nervous system was minimal, suggesting poor penetration of the blood-brain barrier.

The predominant route of excretion for cerivastatin and its metabolites in both rats and dogs is fecal, occurring mainly through biliary secretion. In bile-duct cannulated rats, a significant fraction of the administered dose was recovered in the bile, largely as metabolites. Within 48 hours of administration in rats, about 70% of the radioactive dose was excreted in the feces, while approximately 15% was found in the urine. A similar pattern of predominantly fecal elimination was observed in dogs. Analysis of the excreta indicated that the unchanged parent drug constituted only a minor part of the eliminated radioactivity; the major components were hydroxylated and demethylated metabolites, which are often conjugated prior to excretion.

Mechanistic Investigations of Transporter Interactions Affecting Metabolite Disposition

The movement of cerivastatin and its metabolites across cellular barriers is heavily mediated by drug transporters, particularly in the liver. These proteins are vital for the uptake of the drug from the blood into hepatocytes and for the efflux of the parent drug and its metabolites into bile or back into circulation.

Role of Organic Anion Transporting Polypeptides (OATPs) and Other Solute Carriers (SLCs)

Organic anion transporting polypeptides (OATPs), specifically OATP1B1, which is encoded by the SLCO1B1 gene, are key to the hepatic uptake of cerivastatin. Cerivastatin acts as a high-affinity substrate for the OATP1B1 transporter, which moves it from the blood into liver cells. It has been established that genetic variants of SLCO1B1 that result in decreased OATP1B1 function can significantly impair the hepatic uptake of cerivastatin. This impairment leads to elevated plasma concentrations of the parent drug. While the focus has largely been on the parent compound, the hydroxylated metabolites of cerivastatin, being more water-soluble, are also probable substrates for various SLC transporters, which could affect their disposition.

Influence of ATP-Binding Cassette (ABC) Transporters on Efflux (if applicable)

ATP-binding cassette (ABC) transporters are responsible for the efflux of drugs and metabolites from cells. In the liver's canalicular membrane, transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) actively secrete compounds into the bile. Cerivastatin is a known substrate for both P-gp and BCRP, and these transporters play a role in its biliary elimination. The more polar metabolites of cerivastatin are also likely transported by these and other ABC transporters, such as Multidrug Resistance-Associated Protein 2 (MRP2), which facilitates the biliary excretion of conjugated compounds. The dynamic interplay between uptake transporters like OATP1B1 and efflux transporters like P-gp and BCRP is a critical determinant of the net hepatic clearance and systemic exposure of both cerivastatin and its metabolites.

Theoretical Frameworks and Mechanistic Insights

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for achieving high accuracy and precision in quantitative bioanalysis. nih.gov The fundamental principle of IDMS involves the use of a stable isotope-labeled version of the analyte as an internal standard. mdpi.comacs.org In this context, Hydroxy Cerivastatin-d3 Sodium Salt serves as the ideal internal standard for the quantification of Hydroxy Cerivastatin (B1668405) in complex biological matrices such as plasma or microsomes.

The core of the IDMS method relies on adding a known amount of the isotopically labeled standard (the "spike") to the sample containing the unlabeled analyte of interest. osti.gov Because the deuterated standard is chemically identical to the native analyte, it experiences the same physical and chemical variations during sample processing, including extraction, purification, and ionization. osti.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

When the sample is analyzed by mass spectrometry, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference—in this case, the three deuterium (B1214612) atoms in this compound make it heavier than the unlabeled Hydroxy Cerivastatin. advatechgroup.com The concentration of the native analyte is then calculated from the measured ratio of the two compounds. osti.gov This approach effectively cancels out errors arising from sample loss and matrix effects, which can suppress or enhance the instrument's signal, thereby ensuring highly reliable and reproducible quantitative data. mdpi.comnih.gov

Consideration of Kinetic Isotope Effects (KIEs) in Deuterated Compounds for Metabolic Stability Investigations

The substitution of hydrogen with its heavier isotope, deuterium, is a strategic modification in medicinal chemistry and drug metabolism studies. This substitution can give rise to a phenomenon known as the Kinetic Isotope Effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. nih.govjuniperpublishers.com The KIE arises because the carbon-deuterium (C-D) bond has a lower vibrational zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is present at that position. juniperpublishers.com

In the context of this compound, the presence of three deuterium atoms is a critical feature. advatechgroup.com If these deuterium atoms are located at a site of subsequent metabolism, a KIE can be observed. This effect is a powerful tool for investigating metabolic stability. nih.gov By comparing the rate of metabolism of the deuterated compound to its non-deuterated counterpart, researchers can gain insights into metabolic pathways. tandfonline.com A significant KIE would indicate that the deuterated position is a primary site of metabolic attack. juniperpublishers.com This information can be leveraged to:

Probe metabolic mechanisms: Understanding which positions on a molecule are most susceptible to metabolism.

Enhance metabolic stability: Strategically placing deuterium at metabolically labile sites can slow down clearance, potentially improving a drug's pharmacokinetic profile. juniperpublishers.com

Reduce toxic metabolites: By slowing a specific metabolic pathway, "metabolic shunting" can occur, redirecting the compound towards other, potentially less toxic, clearance pathways. juniperpublishers.com

It is important to note that for its use as an internal standard in IDMS, a significant KIE is generally not desirable, as it could lead to chromatographic separation from the analyte, complicating quantification. However, for metabolic studies, the KIE is an invaluable source of information. nih.gov

Stereochemical Aspects of Cerivastatin Hydroxylation and Metabolite Formation

Cerivastatin is a synthetic and enantiomerically pure compound. nih.gov Its metabolism in the body is complex and involves stereoselective processes, primarily mediated by the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov The two main oxidative biotransformation reactions for cerivastatin are O-demethylation to form metabolite M-1 and hydroxylation to form metabolite M-23 (a hydroxy cerivastatin). nih.gov

The hydroxylation reaction, which produces the parent compound of this compound, is of particular interest due to its stereoselectivity. This reaction occurs at one of the methyl groups of the 6-isopropyl substituent. nih.gov Research has shown that this hydroxylation is catalyzed mainly by the enzyme CYP2C8. nih.govnih.gov CYP enzymes are known for their ability to bind substrates in a specific orientation, leading to metabolism at a particular site and often with a specific stereochemical outcome. nih.gov

Data Tables

Table 1: Cerivastatin Metabolism Overview

Metabolite Precursor Key Metabolic Reaction Primary Enzyme(s) Involved
M-1 (O-desmethyl) Cerivastatin Demethylation CYP2C8, CYP3A4 nih.govnih.gov
M-23 (6-hydroxyl) Cerivastatin Hydroxylation CYP2C8 nih.govnih.gov

Table 2: Properties of this compound

Property Value Source
Molecular Formula C26H30D3FNNaO6 advatechgroup.com
Application Internal standard for bioanalysis, research chemical lgcstandards.com

Emerging Research Applications and Future Perspectives

Integration with Advanced Analytical Platforms for Metabolomics Research

The field of metabolomics, which seeks to comprehensively identify and quantify all small-molecule metabolites in a biological system, relies heavily on the accuracy and sensitivity of analytical platforms. thermofisher.com The integration of Hydroxy Cerivastatin-d3 Sodium Salt as an internal standard with advanced analytical platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a critical application. hilarispublisher.com

Stable isotope-labeled standards are the gold standard for quantitative metabolomics. thermofisher.com When added to a biological sample, this compound co-elutes with its non-labeled counterpart, Hydroxy Cerivastatin (B1668405), but is distinguished by its higher mass. This allows for the precise quantification of the endogenous metabolite, correcting for variations in sample preparation and instrument response. clearsynth.com The use of such deuterated standards is crucial for minimizing analytical variability and ensuring the reliability of metabolomic data. hilarispublisher.com

Future research will likely focus on expanding the use of this compound in large-scale metabolomic studies. Its application can help to elucidate the metabolic perturbations associated with various diseases and to identify potential biomarkers for diagnostic and prognostic purposes. isotope.com

Table 1: Applications of this compound in Advanced Analytical Platforms

Analytical PlatformApplication of this compoundBenefit
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Internal standard for quantification of Hydroxy CerivastatinHigh accuracy and precision in metabolite measurement. hilarispublisher.comclearsynth.com
High-Resolution Mass Spectrometry (HRMS)Tracer for metabolic flux analysisElucidation of the dynamics of metabolic pathways.
Nuclear Magnetic Resonance (NMR) SpectroscopyReference standard for structural confirmationUnambiguous identification of metabolites in complex mixtures. acs.org

Application in Investigating Unexplored Metabolic Pathways and Enzyme Systems

Hydroxy Cerivastatin is a major metabolite of cerivastatin, formed through hydroxylation by cytochrome P450 enzymes, primarily CYP2C8. nih.gov The use of this compound can provide deeper insights into the activity and specificity of these and other enzyme systems.

By using deuterated substrates, researchers can study the kinetic isotope effect, where the presence of the heavier deuterium (B1214612) atom can slow down the rate of a chemical reaction. symeres.com This can be a powerful tool for elucidating reaction mechanisms and identifying the rate-limiting steps in metabolic pathways. symeres.com For instance, by comparing the metabolism of cerivastatin to that of a deuterated analog, it may be possible to gain a more detailed understanding of the enzymatic processes involved in its hydroxylation.

Furthermore, this compound can be used as a tracer to follow the downstream metabolic fate of Hydroxy Cerivastatin. This could lead to the discovery of previously unknown metabolites and metabolic pathways, expanding our knowledge of cerivastatin's biotransformation and its potential interactions with other metabolic networks. nih.gov

Development of Novel Deuteration Strategies for Pharmaceutical Research Probes

The strategic placement of deuterium atoms in a drug molecule, a process known as "deuteration," can significantly alter its metabolic profile. acs.org This approach, often referred to as creating "heavy drugs," is a growing area of pharmaceutical research aimed at improving the pharmacokinetic and toxicological properties of medications. acs.org

The synthesis and study of compounds like this compound contribute to a better understanding of the effects of deuteration on drug metabolism. Research in this area can inform the design of novel pharmaceutical probes and drug candidates with enhanced metabolic stability, reduced formation of toxic metabolites, and improved therapeutic efficacy. symeres.comnih.gov

Future investigations may explore the effects of deuterating different positions on the cerivastatin molecule to systematically evaluate the impact on its metabolism by various CYP450 isoforms. This could lead to the development of safer and more effective statins.

Methodological Advancements in Quantitative Bioanalysis of Complex Metabolite Mixtures

The accurate quantification of metabolites in complex biological matrices such as plasma, urine, and tissue homogenates is a significant challenge in bioanalysis. nih.gov The presence of numerous endogenous and exogenous compounds can lead to matrix effects, where the ionization of the analyte of interest is suppressed or enhanced, leading to inaccurate measurements. clearsynth.com

The use of stable isotope-labeled internal standards like this compound is the most effective way to compensate for matrix effects in LC-MS-based bioanalysis. clearsynth.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of matrix effect, allowing for reliable correction and accurate quantification. researchgate.net

The ongoing development and application of deuterated standards are driving methodological advancements in quantitative bioanalysis. These advancements are critical for a wide range of research areas, from preclinical drug development and clinical pharmacology to environmental and food sciences. symeres.com The availability of high-quality deuterated standards, including this compound, is essential for ensuring the accuracy and comparability of data across different laboratories and studies. thermofisher.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.